Cas no 125103-95-9 ((3R)-3-Hydroxybutanenitrile)

(3R)-3-Hydroxybutanenitrile is a chiral nitrile compound featuring a hydroxyl group at the (R)-configured β-position. This optically active intermediate is valuable in asymmetric synthesis, particularly for the production of pharmaceuticals, agrochemicals, and fine chemicals. Its stereospecificity enables precise control over enantioselective reactions, enhancing the efficiency of chiral building block preparation. The compound's nitrile functionality allows for further derivatization, such as hydrolysis to carboxylic acids or reduction to amines, while the hydroxyl group offers additional reactivity for esterification or etherification. High enantiomeric purity and compatibility with diverse reaction conditions make (3R)-3-Hydroxybutanenitrile a versatile reagent for advanced organic synthesis. Proper handling under inert conditions is recommended due to its sensitivity to moisture and potential reactivity.
(3R)-3-Hydroxybutanenitrile structure
(3R)-3-Hydroxybutanenitrile structure
商品名:(3R)-3-Hydroxybutanenitrile
CAS番号:125103-95-9
MF:C4H7NO
メガワット:85.10448
MDL:MFCD07367001
CID:137689
PubChem ID:7022523

(3R)-3-Hydroxybutanenitrile 化学的及び物理的性質

名前と識別子

    • (R)-3-Hydroxybutanenitrile
    • (3R)-3-hydroxyButanenitrile
    • (R)-(-)-3-HYDROXYBUTYRONITRILE
    • Butanenitrile,3-hydroxy-, (3R)-
    • (3R)-3-amino-N,N-dimethyl-4-(phenylsulfanyl)butanamide
    • (3R)-3-ethylpiperazine
    • (3R)-3-fluoropyrrolidin
    • (3R)-3-fluoro-pyrrolidin
    • (3R)-3-hydroxybutyronitrile
    • (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate
    • (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
    • [14C]-Ruxolitinib phosphate
    • 2-(R)-Ethylpiperazine
    • 3-R-fluoropyrrolidine
    • AKOS
    • (R)-beta-hydroxybutyronitrile
    • MFCD07367001
    • (-)-3-hydroxybutyronitrile
    • Butanenitrile, 3-hydroxy-, (3R)-
    • (R)-3-hydroxybutanonitrile
    • AKOS006286286
    • 125103-95-9
    • (R)-3-hydroxybutyronitrile
    • EN300-7056814
    • CHEBI:141345
    • (3R)-3-Hydroxybutanenitrile
    • MDL: MFCD07367001
    • インチ: InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m1/s1
    • InChIKey: BYJAJQGCMSBKPB-SCSAIBSYSA-N
    • ほほえんだ: C[C@H](CC#N)O

計算された属性

  • せいみつぶんしりょう: 85.05281
  • どういたいしつりょう: 85.052763847g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 70.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 44Ų

じっけんとくせい

  • 密度みつど: 0.991
  • ふってん: 217 ºC
  • フラッシュポイント: 85 ºC
  • 屈折率: 1.425
  • PSA: 44.02
  • LogP: 0.28088

(3R)-3-Hydroxybutanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB453217-250 mg
(R)-3-Hydroxybutanenitrile; .
125103-95-9
250mg
€303.70 2023-06-15
eNovation Chemicals LLC
Y1259820-250mg
Butanenitrile, 3-hydroxy-, (3R)-
125103-95-9 95%
250mg
$315 2024-06-08
Enamine
EN300-7056814-1.0g
(3R)-3-hydroxybutanenitrile
125103-95-9 95%
1g
$396.0 2023-05-30
Enamine
EN300-7056814-0.5g
(3R)-3-hydroxybutanenitrile
125103-95-9 95%
0.5g
$309.0 2023-05-30
Aaron
AR000NWF-500mg
Butanenitrile, 3-hydroxy-, (3R)-
125103-95-9 95%
500mg
$450.00 2025-02-13
A2B Chem LLC
AA29875-50mg
(R)-(-)-3-Hydroxybutyronitrile
125103-95-9 95%
50mg
$132.00 2024-04-20
Aaron
AR000NWF-10g
Butanenitrile, 3-hydroxy-, (3R)-
125103-95-9 95%
10g
$4435.00 2023-12-16
A2B Chem LLC
AA29875-5g
(R)-(-)-3-Hydroxybutyronitrile
125103-95-9 95%
5g
$1765.00 2024-04-20
1PlusChem
1P000NO3-250mg
Butanenitrile, 3-hydroxy-, (3R)-
125103-95-9 95%
250mg
$296.00 2024-07-10
eNovation Chemicals LLC
Y1259820-2.5g
Butanenitrile, 3-hydroxy-, (3R)-
125103-95-9 95%
2.5g
$1285 2024-06-08

(3R)-3-Hydroxybutanenitrile 関連文献

(3R)-3-Hydroxybutanenitrileに関する追加情報

Introduction to (3R)-3-Hydroxybutanenitrile (CAS No. 125103-95-9)

Compound CAS No. 125103-95-9, specifically identified as (3R)-3-Hydroxybutanenitrile, represents a significant molecule in the realm of chiral chemistry and pharmaceutical research. This compound, characterized by its unique stereochemical configuration, has garnered considerable attention due to its potential applications in the synthesis of bioactive molecules and its role in advancing our understanding of enantioselective processes.

The stereochemistry of (3R)-3-Hydroxybutanenitrile is a critical aspect that distinguishes it from its enantiomer, (3S)-3-Hydroxybutanenitrile. The presence of the (3R) configuration imparts specific interactions with biological targets, making it a valuable building block in the development of enantiomerically pure pharmaceuticals. In recent years, the demand for such chiral compounds has surged, driven by the need for more effective and selective therapeutic agents.

Recent studies have highlighted the utility of (3R)-3-Hydroxybutanenitrile in the synthesis of various pharmacologically relevant molecules. For instance, researchers have leveraged this compound to develop novel inhibitors targeting specific enzymatic pathways involved in metabolic disorders. The nitrile group and hydroxyl moiety present in (3R)-3-Hydroxybutanenitrile provide versatile functional handles that allow for further derivatization, enabling the creation of complex molecular architectures with tailored biological activities.

The pharmaceutical industry has shown particular interest in (3R)-3-Hydroxybutanenitrile due to its potential as a key intermediate in the synthesis of drugs that exhibit high enantiomeric purity. This purity is often crucial for achieving optimal therapeutic efficacy while minimizing adverse effects. The compound's structural features make it an attractive candidate for use in asymmetric synthesis, where precise control over stereochemistry is essential.

In addition to its pharmaceutical applications, (3R)-3-Hydroxybutanenitrile has found utility in materials science and agrochemical research. Its ability to serve as a precursor for chiral ligands and catalysts has opened new avenues for developing advanced materials with specific optical or electronic properties. Furthermore, its incorporation into agrochemical formulations has shown promise in enhancing the selectivity and potency of crop protection agents.

The synthesis of (3R)-3-Hydroxybutanenitrile typically involves chiral resolution or asymmetric hydrogenation techniques, which are critical for obtaining the desired enantiomeric excess. Advances in catalytic systems have enabled more efficient and sustainable methods for producing this compound, aligning with global efforts to promote green chemistry principles. These advancements not only improve yield but also reduce waste, making the process more environmentally friendly.

Ongoing research continues to uncover new applications for (3R)-3-Hydroxybutanenitrile across various scientific disciplines. Its role as a scaffold for drug discovery is particularly noteworthy, with studies demonstrating its incorporation into molecules targeting neurological disorders, infectious diseases, and cancer. The compound's unique structural attributes allow it to interact with biological targets in ways that may lead to breakthroughs in therapeutic intervention.

The future prospects for (3R)-3-Hydroxybutanenitrile are promising, with ongoing investigations aimed at expanding its synthetic utility and exploring novel applications. Collaborative efforts between academia and industry are expected to drive innovation, leading to more efficient synthetic routes and expanded libraries of derivatives with enhanced biological activity. As our understanding of chiral chemistry evolves, compounds like (3R)-3-Hydroxybutanenitrile will continue to play a pivotal role in shaping the next generation of pharmaceuticals and advanced materials.

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